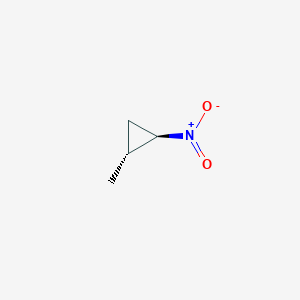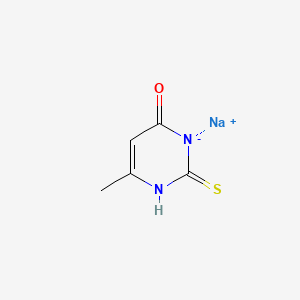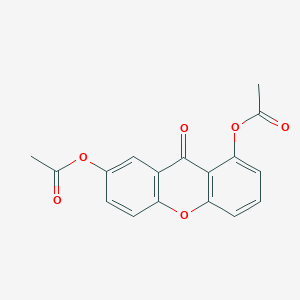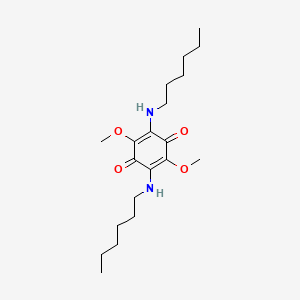
2,5-Bis(hexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(hexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione is a synthetic organic compound known for its unique chemical structure and properties This compound belongs to the class of cyclohexa-2,5-diene-1,4-diones, which are characterized by a six-membered ring with two double bonds and two ketone groups
Métodos De Preparación
The synthesis of 2,5-Bis(hexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexa-2,5-diene-1,4-dione core: This can be achieved through the oxidation of a suitable precursor, such as a substituted benzene derivative, using oxidizing agents like potassium permanganate or chromium trioxide.
Introduction of hexylamino groups: The hexylamino groups can be introduced via nucleophilic substitution reactions, where hexylamine reacts with the intermediate compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
2,5-Bis(hexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the dione structure into diols or other reduced forms, depending on the reducing agents used.
Substitution: The hexylamino and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,5-Bis(hexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(hexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through various pathways. The hexylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
2,5-Bis(hexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds, such as:
2,5-Bis(hexylamino)-3,6-dimethyl-1,4-benzoquinone: This compound has a similar structure but with methyl groups instead of methoxy groups, leading to different chemical reactivity and applications.
2,5-Bis(alkylamino)-1,4-benzoquinones: These compounds have various alkylamino groups and are used in different chemical and biological applications.
Poly(2,5-bis(N-methyl-N-hexylamino)phenylene vinylene): This polymeric compound has similar hexylamino groups and is used in materials science and engineering.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
7180-89-4 |
|---|---|
Fórmula molecular |
C20H34N2O4 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
2,5-bis(hexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H34N2O4/c1-5-7-9-11-13-21-15-17(23)20(26-4)16(18(24)19(15)25-3)22-14-12-10-8-6-2/h21-22H,5-14H2,1-4H3 |
Clave InChI |
SCTKPANJCGRCJC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC1=C(C(=O)C(=C(C1=O)OC)NCCCCCC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



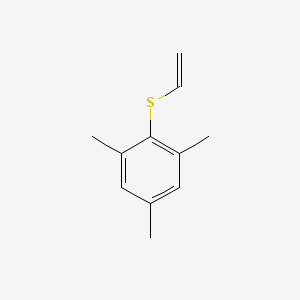
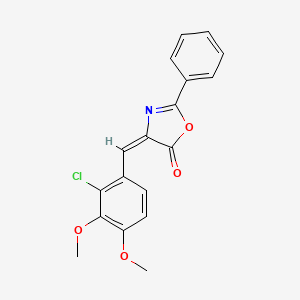
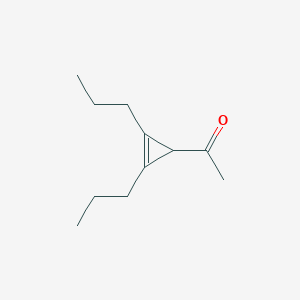

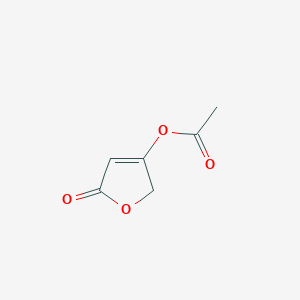

![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)
